N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide is an organic compound that features a benzamide core with a dimethylamino group attached to a phenyl ring, which is further connected to an isopropoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form N-(3-(4-(dimethylamino)phenyl)propyl)amine.
Amidation Reaction: The intermediate is then reacted with 4-isopropoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can fit into hydrophobic pockets of the target protein, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its physicochemical properties, such as solubility and lipophilicity. This can affect its biological activity and suitability for specific applications compared to similar compounds.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)25-20-13-9-18(10-14-20)21(24)22-15-5-6-17-7-11-19(12-8-17)23(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMUVCWHBHMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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